molecular formula C27H18N6Na2O7 B1329484 Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt CAS No. 2829-42-7

Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt

Cat. No. B1329484
CAS RN: 2829-42-7
M. Wt: 584.4 g/mol
InChI Key: FCCOTXHFDDRSDO-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve multiple steps, including bromination, azidonation, and reduction, as seen in the synthesis of 3,5-bis(aminomethyl)benzoic acid . The preparation of hypervalent iodine reagents derived from 3-iodosylbenzoic acid also illustrates the complexity and precision required in synthesizing such compounds . These methods highlight the potential pathways that could be adapted for the synthesis of the compound , considering its complex structure involving azo and imino groups.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be quite intricate, as demonstrated by the X-ray analysis of 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid, which forms dimers with an unusual shape for mesogens . The gas-phase electron diffraction and theoretical calculations used to determine the structures of benzoic acid and 2-hydroxybenzoic acid also reveal the importance of conformation and internal hydrogen bonding in determining the molecular geometry . These studies suggest that the molecular structure of "Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt" would also be complex and potentially feature significant internal bonding.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can vary widely. For instance, the recyclable iodine(III) reagents derived from 3-iodosylbenzoic acid can be easily recovered from reaction mixtures, indicating a level of stability and reusability in chemical reactions . The intermolecular hydrogen bonds observed in the crystal structure of the 3,5-dimethyl-1H-pyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid complex also suggest that benzoic acid derivatives can participate in a variety of chemical interactions . These insights could be relevant to understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structures. For example, the presence of large branches and substituted aryl rings in certain benzoic acids can lead to liquid crystalline behavior at high temperatures . The crystal and molecular structure analyses provide information on the packing and association of molecules, which are critical for understanding the material properties of these compounds . These properties are essential for predicting the behavior of "Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt" in various environments and applications.

Scientific Research Applications

  • Materials Research and Pharmaceutical Applications

    • Benzoic acid (BA) derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
    • These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .
    • The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .
    • The results of the high pressure Raman spectroscopic work on PA up to about 1 GPa are presented and compared with those of BA and SA .
  • Atmospheric Chemistry

    • Benzoic acid (BA) is one of the most common organic acids in the Earth’s atmosphere and an important component of atmospheric aerosol particles .
    • The reaction mechanism of OH, NO3 and SO4− radicals with BA in atmospheric water droplets and that of OH radicals with BA in the atmosphere were studied .
    • The results show that in atmospheric water droplets the potential barriers of the elementary addition reactions of BA with OH radicals are lower than those of elementary abstraction reactions .
    • The total reaction rate constant of OH radicals with BA at 298.15 K in atmospheric water droplets is 2.35 × 10 −11 cm 3 per molecule per s .
  • HPLC Analysis

    • This compound can be analyzed by reverse phase (RP) HPLC method with simple conditions .
    • The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
    • For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
    • Smaller 3 µm particles columns are available for fast UPLC .
  • Chemical Structure Analysis

    • This compound contains total 63 bond(s); 43 non-H bond(s), 23 multiple bond(s), 8 rotatable bond(s), 11 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 ketone(s) (aliphatic), 1 urea (-thio) derivative(s), 2 hydrazone(s), and 2 hydroxyl .
  • Chemical Supplier

    • Some companies, such as EvitaChem, offer products for “Benzoic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt” for various chemical applications.
  • Chemical Education and Research

    • This compound can be used in chemical education and research as a reference compound or a starting material for the synthesis of other complex molecules .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. For detailed safety information, it’s recommended to refer to Material Safety Data Sheets (MSDS) or other safety databases .

Future Directions

The future directions or applications of this compound are not specified in the search results. The potential uses of a compound can depend on many factors, including its physical and chemical properties, cost-effectiveness, and environmental impact .

properties

IUPAC Name

disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N6O7.2Na/c34-23-11-9-19(13-21(23)25(36)37)32-30-17-5-1-15(2-6-17)28-27(40)29-16-3-7-18(8-4-16)31-33-20-10-12-24(35)22(14-20)26(38)39;;/h1-14,34-35H,(H,36,37)(H,38,39)(H2,28,29,40);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCOTXHFDDRSDO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N6Na2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062655
Record name Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt

CAS RN

2829-42-7
Record name Direct Yellow 26
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002829427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxybenzoate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Morin, AJ PREECE - 205.193.152.61
Publication after screening assessment of a substance—Trisiloxane, octamethyl-(MDM), CAS (see footnote 1) RN 107-51-7—specified on the Domestic Substances List (subsection 77 (…
Number of citations: 11 205.193.152.61

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